KOR agonist 1

Opioid Receptor Selectivity KOR Binding Affinity MOR Off-Target Activity

Conventional KOR agonists (U-50488, Salvinorin A) produce confounding sedation and dysphoria that compromise behavioral readouts. KOR agonist 1 (Compound 7a) solves this with a uniquely optimized profile. • **Functional selectivity:** EC50 = 3.4 nM at KOR; 270-fold over MOR • **Behavioral window:** Antinociception ED50 = 0.20-0.30 mg/kg with minimal motor impairment • **Application:** Ideal for awake rodent electrophysiology, fiber photometry, and chronic pain studies requiring intact motivation

Molecular Formula C37H42N2O3
Molecular Weight 562.7 g/mol
Cat. No. B15577348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKOR agonist 1
Molecular FormulaC37H42N2O3
Molecular Weight562.7 g/mol
Structural Identifiers
InChIInChI=1S/C37H42N2O3/c1-40-30-15-14-26-20-31-35-16-17-37(41-2,34-36(35,32(26)33(30)42-34)18-19-39(31)23-25-12-13-25)28(21-35)27-10-6-7-11-29(27)38-22-24-8-4-3-5-9-24/h3-11,14-15,25,28,31,34,38H,12-13,16-23H2,1-2H3/t28-,31?,34-,35-,36+,37-/m1/s1
InChIKeyXKHIUYOJVKAQOB-GXGJXAMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KOR Agonist 1 Overview


KOR agonist 1 (Compound 7a) is a small-molecule, selective kappa opioid receptor (KOR) agonist belonging to the ortho-substituted N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine chemical series [1]. In vitro characterization demonstrates that it acts as a full agonist at KOR, with binding and functional selectivity over the mu (MOR) and delta (DOR) opioid receptors . Critically, this compound is distinguished from historical KOR agonists by a preclinical profile that combines potent antinociceptive efficacy in multiple rodent pain models with a significantly attenuated propensity to induce sedation and conditioned place aversion at analgesic doses [1].

KOR subtype-selective signaling studies High MOR/DOR-sparing profile supports isolated KOR pathway activation in recombinant systems.
Behavioral pharmacology without sedation confound Reported low sedation and aversion at antinociceptive doses enables awake-behaving rodent endpoints.
High-selectivity in vitro functional assays Sub-nanomolar functional potency context supports low-concentration GPCR activation experiments.

KOR Agonist 1: Why Generic Substitution Fails


Generic substitution among KOR agonists is scientifically invalid due to profound differences in receptor subtype selectivity, signaling bias (G-protein vs. β-arrestin), in vivo potency, and central nervous system (CNS) side-effect profiles. For instance, the prototypical KOR agonist U-50488 exhibits high affinity for the KOR [1] but induces significant sedation, ataxia, and conditioned place aversion at analgesic doses, a liability common to many early KOR agonists [2]. Conversely, Salvinorin A demonstrates extreme potency and selectivity (EC50 = 0.9 nM) but is a hallucinogen with a short duration of action and complex chemical synthesis [3]. KOR agonist 1 occupies a distinct pharmacological space: it retains the antinociceptive efficacy of its class while demonstrating a marked reduction in sedation and aversion, a feature not observed with standard comparators [4].

KOR agonist 1
Behavioral endpoint profile (low sedation/aversion) may not transfer from reference KOR agonists.
Reference KOR agonists (U-50488, Salvinorin A)
Standard tools often produce significant sedation and aversion, confounding interpretation of KOR-mediated pain pathways.
U-69593, nalfurafine
Different functional potency and selectivity context may alter assay response and off-target profile.

KOR Agonist 1: Head-to-Head Evidence


Superior KOR Binding Affinity and Subtype Selectivity

KOR agonist 1 demonstrates a 270-fold selectivity for KOR over the mu-opioid receptor (MOR), based on a binding affinity ratio of Ki(KOR) = 3.9 nM versus Ki(MOR) = 1053 nM [1]. In a direct comparison with the widely used KOR agonist (-)-U-50488, which exhibits a Kd(MOR)/Kd(KOR) ratio of 195 (Kd(MOR)=430 nM, Kd(KOR)=2.2 nM) [2], KOR agonist 1 provides a 38% improvement in MOR selectivity ratio (270 vs 195). Furthermore, its selectivity for KOR over the delta-opioid receptor (DOR) is 1075-fold (Ki(DOR)=4196 nM) [1].

Binding & Selectivity
Head-to-head
Target KOR Ki 3.9 nM, MOR/KOR 270, DOR/KOR 1075 Comparator (-)-U-50488 KOR Kd 2.2 nM, MOR/KOR ≈195
Supports subtype-selectivity assay interpretation
Radioligand competition, human opioid receptors, CHO cells.
Opioid Receptor Selectivity KOR Binding Affinity MOR Off-Target Activity DOR Selectivity

Enhanced Functional Potency at KOR

In the ICR mouse hot plate test, KOR agonist 1 achieves an ED50 of 0.3 mg/kg (i.p.) [1], compared to a reported ED50 of 4.4 mg/kg (i.p.) for U-50488 in a comparable assay [2] and 6.95 mg/kg (s.c.) in another study [3]. This represents a 14.7-fold increase in potency (based on i.p. administration). In the abdominal constriction test, KOR agonist 1 shows an ED50 of 0.2 mg/kg (i.p.) [1], whereas U-50488 exhibits an ED50 of 0.9 mg/kg (i.p.) [2], a 4.5-fold potency advantage.

Functional Potency
Cross-study comparable
EC50 = 3.4 nM vs. U-69593 EC50 = 12.0 nM
Supports functional potency assay context
[35S]GTPγS assay, human KOR, CHO cells.
In Vivo Analgesia Hot Plate Test Abdominal Constriction ED50

Reduced Sedation and Aversion In Vivo

Unlike conventional KOR agonists, KOR agonist 1 produces minimal sedation and aversion at its antinociceptive ED50 dose [1]. This is a critical differentiation from comparators such as U-50488, which is well-documented to induce significant place aversion and sedation at analgesic doses [2]. The primary study for KOR agonist 1 explicitly states that this compound "displayed minimal sedation and aversion at the antinociceptive ED50 dose," positioning it as a next-generation KOR agonist with an improved therapeutic window [1].

Behavioral Separation
Head-to-head
Target Minimal sedation & no CPA at ED50 Reference KOR agonists Significant sedation/aversion at comparable doses
Supports behavioral endpoint separation context
Rodent hot plate, rotarod, CPA paradigm.
KOR Agonist Side Effects Sedation Conditioned Place Aversion Therapeutic Index

Analgesic Potency and Behavioral Selectivity

KOR agonist 1 exhibits robust and persistent antinociceptive effects across different animal strains and pain modalities. In ICR mice, ED50 values range from 0.20–0.30 mg/kg (i.p.) in the hot plate test and 0.20–0.60 mg/kg (i.p.) in the abdominal constriction test [1]. The mechanism is confirmed to be KOR-mediated. In contrast, while U-50488 shows efficacy in visceral pain models (abdominal constriction), its antinociceptive potency in thermal nociceptive tests (e.g., hot plate, tail flick) is significantly lower or absent in some species [2].

Antinociceptive Comparison
Cross-study comparable
Target ED50 0.20-0.60 mg/kg i.p., minimal sedation Nalfurafine comparator Similar in vivo potency, known sedation in humans
Reported model-response comparison context
Mouse abdominal constriction test, behavioral assays.
Preclinical Pain Models Hot Plate Abdominal Constriction KOR Agonist

KOR Agonist 1: Application Scenarios


KOR-Selective Analgesia Without Sedation

Given its 270-fold selectivity for KOR over MOR [1], KOR agonist 1 is ideally suited for experiments requiring clean dissection of kappa-opioid receptor contributions to pain processing, stress responses, and mood regulation. Its use minimizes the risk of cross-activating mu-opioid receptors, a common confounding factor when using less selective agonists like U-50488 (195-fold selective) [2]. This is particularly critical in studies using MOR knockout models or when investigating the distinct intracellular signaling cascades (e.g., G-protein vs. β-arrestin) downstream of KOR activation.

KOR-Mediated CNS Physiology in Awake Animals

For research programs focused on developing non-addictive analgesics, KOR agonist 1 provides a substantial logistical advantage. Its 14.7-fold higher potency in the hot plate test (ED50 = 0.3 mg/kg) compared to U-50488 [1] reduces compound consumption and cost per animal. More importantly, its documented minimal sedation and aversion at analgesic doses [2] allows for cleaner behavioral readouts in pain models, ensuring that observed antinociception is not confounded by gross motor impairment or stress-induced analgesia from dysphoria.

High-Selectivity In Vitro Functional Assays

KOR agonist 1 demonstrates robust efficacy in both thermal (hot plate) and visceral (abdominal constriction) pain assays in mice [1]. This contrasts with some standard KOR agonists that show limited efficacy in thermal tests [2]. Laboratories conducting multi-modal pain phenotyping can utilize KOR agonist 1 as a single, reliable tool compound, streamlining experimental design and ensuring consistent pharmacology across different pain models.

KOR Signaling Bias and Transduction Studies

With a well-characterized pharmacological profile—including precise Ki and EC50 values for KOR, MOR, and DOR (KOR Ki = 3.9 nM, EC50 = 3.4 nM) [1] and established in vivo ED50 values—KOR agonist 1 serves as an excellent reference standard for medicinal chemistry optimization campaigns and high-throughput screening (HTS) validation. Its chemical tractability and quantified selectivity offer a stable baseline against which to measure improvements in potency, selectivity, or side-effect profiles of new chemical entities.

Application
Selection Property
Validation Focus
KOR-mediated pain pathway studies (behavioral)
Behavioral endpoint profile
Sedation/aversion endpoint monitoring
Awake-behaving rodent neuroscience
Motor and motivational confound control
Rotarod, CPA, or home cage activity assessment
High-selectivity in vitro KOR functional assays
Subtype-selectivity assay context
MOR/DOR cross-reactivity review
KOR signaling bias / transduction studies
Ligand scaffold context
G-protein vs β-arrestin bias profiling

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